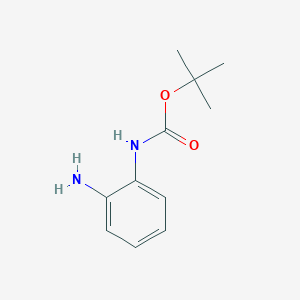

Tert-butyl (2-aminophenyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(2-aminophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8(9)12/h4-7H,12H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCZFBLNQOSFGSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60350275 | |

| Record name | Tert-butyl (2-aminophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146651-75-4 | |

| Record name | Tert-butyl (2-aminophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(tert-Butoxycarbonyl)-1,2-phenylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Guide to the Selective Synthesis of Tert-butyl (2-aminophenyl)carbamate from o-Phenylenediamine

Abstract: This technical guide provides a comprehensive overview of the synthesis of tert-butyl (2-aminophenyl)carbamate, a valuable synthetic intermediate, from o-phenylenediamine. The core challenge in this synthesis—achieving selective mono-N-protection of a symmetric diamine—is addressed through a detailed exploration of reaction mechanisms and a robust, field-proven experimental protocol. This document is intended for researchers, chemists, and drug development professionals, offering in-depth chemical logic, step-by-step methodologies for synthesis and purification, and detailed analytical characterization.

Strategic Overview: The Challenge of Selective Mono-Protection

o-Phenylenediamine is a symmetrical aromatic diamine featuring two nucleophilic amino groups of nearly identical reactivity. The primary challenge in its derivatization is achieving selective functionalization at only one of the two amino sites. Uncontrolled reaction with an electrophilic reagent, such as di-tert-butyl dicarbonate (Boc-anhydride), typically results in a statistical mixture of unreacted starting material, the desired mono-protected product, and the di-protected byproduct. Such mixtures are often difficult to separate and lead to low yields of the target compound.

This compound is a critical building block in medicinal chemistry and materials science.[1][2] The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in a wide range of nucleophilic and basic conditions, and its facile removal under moderately acidic conditions.[3] Therefore, developing a reliable and high-yielding synthesis for the mono-Boc protected diamine is of significant practical importance.

This guide details a highly effective strategy that overcomes the selectivity challenge by temporarily deactivating one amino group through protonation. By adding one molar equivalent of a strong acid, one of the amino groups is converted to its non-nucleophilic ammonium salt. The remaining free amino group can then react selectively with Boc-anhydride.[4][5] This approach provides a more rational and controllable pathway to the desired product compared to methods relying solely on stoichiometric control of the protecting group.[4]

Reaction Mechanism and Chemical Rationale

The synthesis proceeds via a nucleophilic acyl substitution pathway. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the di-tert-butyl dicarbonate molecule.[6]

The Non-Selective Pathway

In the absence of a selectivity-directing strategy, both amino groups of o-phenylenediamine are available for reaction. This leads to a competitive reaction scenario where both mono- and di-substitution occur.

Figure 1: Uncontrolled reaction leading to a product mixture.

The Acid-Mediated Selective Pathway

To enforce selectivity, one equivalent of an acid (e.g., HCl) is introduced. The more basic amino group is protonated, forming an ammonium salt. This protonated group is no longer nucleophilic and does not react with the Boc-anhydride, leaving the other amino group free to react as intended.[4][5]

Figure 2: Logical workflow for the acid-mediated selective synthesis.

This strategic deactivation is the cornerstone of the protocol described below, ensuring a high-yield, reproducible synthesis that minimizes the formation of the di-protected byproduct and simplifies subsequent purification.

Experimental Protocol: Synthesis

This protocol is adapted from established methodologies for the selective mono-Boc protection of diamines.[4][5]

Reagents and Materials

| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Notes |

| o-Phenylenediamine | C₆H₈N₂ | 108.14 | 5.41 g | 50.0 | Purity >98%. Can be purified by sublimation if necessary.[7] Handle with gloves in a fume hood. |

| Methanol (Anhydrous) | CH₃OH | 32.04 | 100 mL | - | Use a dry solvent to prevent hydrolysis of Boc-anhydride. |

| Trimethylsilyl chloride (TMSCl) | (CH₃)₃SiCl | 108.64 | 6.3 mL | 50.0 | Source of HCl in situ. Freshly distilled is preferred. Handle in a fume hood. |

| Water (Deionized) | H₂O | 18.02 | 10 mL | - | Used to generate HCl from TMSCl. |

| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | 10.91 g | 50.0 | Solid at room temperature. Can be gently warmed to melt for easier handling. |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~150 mL | - | For washing/extraction. |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | As 2N soln. | - | For neutralization and workup. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~150 mL | - | For extraction. |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | For drying the organic layer. |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottomed flask equipped with a magnetic stir bar, dissolve o-phenylenediamine (5.41 g, 50.0 mmol) in 80 mL of anhydrous methanol. Cool the solution to 0 °C in an ice-water bath.

-

Selective Protonation: While stirring at 0 °C, add freshly distilled trimethylsilyl chloride (6.3 mL, 50.0 mmol) dropwise over 5 minutes. A white precipitate of the diamine hydrochloride salt may form. Allow the mixture to stir at 0 °C for 15 minutes, then let it warm to room temperature and stir for an additional 30 minutes.[5]

-

Causality Insight: TMSCl reacts with methanol (or trace water) to generate one equivalent of HCl in situ, which protonates one amine group. This is often more controlled than adding aqueous HCl directly.

-

-

Boc-Anhydride Addition: Add deionized water (10 mL) to the mixture, followed by a solution of di-tert-butyl dicarbonate (10.91 g, 50.0 mmol) in 20 mL of methanol.[5]

-

Reaction: Stir the resulting mixture vigorously at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

TLC System: 70:30 Hexane:Ethyl Acetate. The product will have a higher Rf than the starting material.

-

-

Solvent Removal: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

-

Aqueous Workup: Dilute the remaining residue with deionized water (50 mL). Wash the aqueous layer with diethyl ether (2 x 75 mL) to remove any potential di-Boc byproduct and other nonpolar impurities. Discard the ether layers.[5]

-

Neutralization & Extraction: Cool the aqueous layer in an ice bath and adjust the pH to >12 by the slow addition of 2N NaOH solution. The product will precipitate or form an oil. Extract the product into dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic (DCM) layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which is often a light brown or white solid.

Purification Protocol

While the selective synthesis method significantly reduces impurities, column chromatography is recommended to obtain a highly pure product (>99%).

Column Chromatography

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase (Eluent): A gradient or isocratic system of petroleum ether/ethyl acetate. A typical starting point is 80:20 (v/v).[2][8] The polarity can be gradually increased if needed.

-

Field Insight: Aromatic amines can sometimes streak on silica gel. If this occurs, adding 0.5-1% triethylamine to the eluent can improve the peak shape and recovery.[9]

-

-

Procedure:

-

Prepare a slurry of silica gel in the mobile phase and pack the column.

-

Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

-

Load the sample onto the column.

-

Elute with the mobile phase, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a white solid.[10]

-

Analytical Characterization

Confirming the identity and purity of the final product is a critical step. The following data is consistent with the structure of this compound.

Physical Properties

| Property | Value | Source |

| Appearance | White Solid | [10] |

| Melting Point | 109-111 °C | [10] |

| Molecular Formula | C₁₁H₁₆N₂O₂ | [11] |

| Molecular Weight | 208.26 g/mol | [11] |

Spectroscopic Data

| Technique | Expected Results | Source |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.25 (d, J=8.0 Hz, 1H), 7.01 (m, 1H), 6.80 (m, 2H), 6.22 (bs, 1H, NH-Boc), 3.72 (bs, 2H, NH₂), 1.51 (s, 9H, t-Bu). | [10] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 153.9, 139.2, 126.2, 125.1, 124.8, 120.1, 118.0, 80.7, 28.3. | [10] |

| IR Spectroscopy (cm⁻¹) | ~3370 cm⁻¹ (Amine N-H stretch), ~1718 cm⁻¹ (Carbamate C=O stretch). | [8] |

| Mass Spectrometry (MS) | Expected m/z: 209.13 (M+H)⁺, 231.11 (M+Na)⁺. | - |

-

Interpretation of ¹H NMR: The singlet at 1.51 ppm integrating to 9 protons is characteristic of the tert-butyl group. The broad singlet at 3.72 ppm (2H) corresponds to the free amine, while the singlet at 6.22 ppm (1H) is the carbamate N-H. The aromatic protons appear in the 6.80-7.25 ppm range.

-

Interpretation of IR: The presence of a sharp peak around 3370 cm⁻¹ confirms the free N-H group, while the strong carbonyl (C=O) stretch of the carbamate functional group is observed near 1718 cm⁻¹.[8]

Conclusion

The synthesis of this compound from o-phenylenediamine presents a classic challenge in selective organic synthesis. By employing an acid-mediated protection strategy, it is possible to achieve a high yield of the desired mono-Boc protected product with excellent reproducibility. This method leverages fundamental principles of reactivity—temporarily deactivating one functional group through protonation—to overcome the inherent lack of selectivity in a symmetrical starting material. The detailed protocol for synthesis, purification, and characterization provided herein serves as a robust guide for researchers requiring this versatile intermediate for applications in drug discovery and advanced materials development.

References

- 1. digitalcommons.iwu.edu [digitalcommons.iwu.edu]

- 2. researchgate.net [researchgate.net]

- 3. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 6. jk-sci.com [jk-sci.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. pharmaffiliates.com [pharmaffiliates.com]

Spectroscopic data (NMR, IR, MS) of N-Boc-1,2-phenylenediamine

An In-Depth Technical Guide to the Spectroscopic Characterization of N-Boc-1,2-phenylenediamine

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for tert-butyl (2-aminophenyl)carbamate, commonly known as N-Boc-1,2-phenylenediamine (CAS 146651-75-4). As a critical intermediate in the synthesis of pharmaceuticals and advanced materials, a thorough understanding of its structural and spectral characteristics is paramount for researchers in drug development and material science.[1] This document consolidates and interprets data from Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS), offering field-proven insights into spectral assignments, experimental protocols, and data interpretation.

Introduction and Molecular Structure

N-Boc-1,2-phenylenediamine is a mono-protected diamine where one of the two amino groups on a benzene ring is shielded by a tert-butoxycarbonyl (Boc) group.[1] This strategic protection allows for selective chemical reactions at the free amine, making it an invaluable building block in complex organic synthesis.[1] Its molecular formula is C₁₁H₁₆N₂O₂ with a molecular weight of 208.26 g/mol .[2] The structural arrangement, featuring both an electron-donating amino group (-NH₂) and a moderately electron-withdrawing carbamate group (-NHBoc), creates a unique electronic environment that is clearly reflected in its spectroscopic signatures.

Spectroscopic Analysis Workflow

The reliable identification and quality control of N-Boc-1,2-phenylenediamine relies on a multi-technique spectroscopic approach. Each technique provides a unique piece of the structural puzzle. The general workflow from sample handling to final characterization is outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. For N-Boc-1,2-phenylenediamine, both ¹H and ¹³C NMR provide unambiguous confirmation of its constitution.

¹H NMR Spectrum

The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons in the molecule. The data presented was acquired in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for N-Boc-1,2-phenylenediamine in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Data Source |

|---|---|---|---|---|---|

| 7.25 | d | 8.0 | 1H | Ar-H | [3] |

| 7.01 | m | - | 1H | Ar-H | [3] |

| 6.80 | m | - | 2H | Ar-H | [3] |

| 6.22 | bs | - | 1H | -NH-Boc | [3] |

| 3.72 | bs | - | 2H | -NH₂ | [3] |

| 1.51 | s | - | 9H | -C(CH₃)₃ |[3] |

d = doublet, m = multiplet, bs = broad singlet, s = singlet

Interpretation:

-

Boc Group: The sharp singlet at 1.51 ppm, integrating to 9 protons, is the unmistakable signature of the three equivalent methyl groups of the tert-butyl moiety.[3]

-

Aromatic Protons: The four aromatic protons appear in the region between 6.80 and 7.25 ppm.[3] The presence of both a strong electron-donating group (-NH₂) and a carbamate (-NHBoc) leads to a complex splitting pattern. The multiplet nature arises from ortho, meta, and para couplings between the adjacent protons on the substituted ring.

-

Amine and Carbamate Protons: The broad singlet at 3.72 ppm corresponds to the two protons of the primary amine (-NH₂).[3] The broadness is due to rapid proton exchange and quadrupolar relaxation from the ¹⁴N nucleus. The single proton of the carbamate linkage (-NH-) appears as a broad singlet at 6.22 ppm.[3] The chemical shifts of these N-H protons can vary significantly with concentration and solvent.

¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The data presented was acquired in deuterated chloroform (CDCl₃).

Table 2: ¹³C NMR Spectroscopic Data for N-Boc-1,2-phenylenediamine in CDCl₃

| Chemical Shift (δ, ppm) | Assignment | Data Source |

|---|---|---|

| 153.9 | C=O (Carbamate) | [2][3] |

| 140.0 | Ar C-NH₂ | [2] |

| 126.2 | Ar C-H | [2][3] |

| 125.1 | Ar C-NHBoc | [3] |

| 124.8 | Ar C-H | [2][3] |

| 120.1 | Ar C-H | [3] |

| 117.7 | Ar C-H | [2] |

| 80.6 | C (CH₃)₃ | [2][3] |

Interpretation:

-

Carbonyl Carbon: The signal at ~153.9 ppm is characteristic of the carbonyl carbon within the carbamate group.[2][3]

-

Aromatic Carbons: Six distinct signals are expected for the six carbons of the benzene ring due to the unsymmetrical substitution. They appear in the typical aromatic region of ~117-140 ppm. The carbons directly attached to the nitrogen atoms (C-NH₂ and C-NHBoc) are found at ~140.0 ppm and ~125.1 ppm, respectively.[2][3] The remaining four signals correspond to the C-H carbons of the aromatic ring.

-

Boc Group Carbons: The quaternary carbon of the tert-butyl group appears at ~80.6 ppm, while the three equivalent methyl carbons give a strong signal at ~28.4 ppm.[2][3]

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Accurately weigh 10-20 mg of N-Boc-1,2-phenylenediamine and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.[4]

-

Instrument Setup: The analysis is performed on a 400 MHz (or higher) NMR spectrometer.[5][6]

-

¹H Acquisition Parameters:

-

¹³C Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse (e.g., zgpg30).

-

Spectral Width: ~220 ppm.[4]

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 512 to 1024 scans, depending on sample concentration.

-

-

Data Processing: Apply Fourier transform, automatic phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: FTIR Spectroscopic Data for N-Boc-1,2-phenylenediamine

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Data Source |

|---|---|---|---|

| 3340 | N-H Stretch (Asymmetric/Symmetric) | -NH₂ and -NH- | [2] |

| 2978 | C-H Stretch (Asymmetric) | -CH₃ (Boc) | [2] |

| 1704 | C=O Stretch | Carbamate | [2] |

| 1511 | N-H Bend / C=C Stretch | Amine / Aromatic Ring | [2] |

| 1451 | C-H Bend (Asymmetric) | -CH₃ (Boc) | [2] |

| 1365 | C-H Bend (Symmetric) | -C(CH₃)₃ | [2] |

| 1242 | C-N Stretch / C-O Stretch | Carbamate | [2] |

| 1156 | C-O Stretch | Carbamate | [2] |

| 742 | C-H Bend (Out-of-plane) | Ortho-disubstituted Aromatic |[2] |

Interpretation:

-

N-H Vibrations: The strong, broad band at 3340 cm⁻¹ is characteristic of the N-H stretching vibrations of both the primary amine (-NH₂) and the secondary amine of the carbamate.[2]

-

C=O Vibration: The intense, sharp absorption at 1704 cm⁻¹ is a definitive peak for the carbonyl (C=O) stretch of the Boc-carbamate group.[2]

-

C-H Vibrations: The peak at 2978 cm⁻¹ corresponds to the C-H stretching of the methyl groups on the Boc moiety.[2] The strong band at 742 cm⁻¹ is indicative of the out-of-plane C-H bending of an ortho-disubstituted benzene ring.[2]

-

Fingerprint Region: Peaks at 1511, 1242, and 1156 cm⁻¹ are part of the complex fingerprint region and correspond to various C-N and C-O stretching and bending modes within the carbamate and aromatic structure.[2]

Experimental Protocol for ATR-FTIR Spectroscopy

-

Instrument Preparation: Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean.[7][8]

-

Background Scan: Record a background spectrum of the empty, clean crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.[1]

-

Sample Application: Place a small amount (a few milligrams) of the solid N-Boc-1,2-phenylenediamine powder onto the center of the ATR crystal.[7]

-

Apply Pressure: Use the instrument's pressure clamp to apply firm, even pressure to the sample, ensuring good contact between the sample and the crystal surface.[7][8]

-

Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Data Processing: The final spectrum is automatically ratioed against the background spectrum and presented in terms of absorbance or transmittance. An ATR correction may be applied by the software to make the spectrum appear more like a traditional transmission spectrum.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues. Electrospray Ionization (ESI) is a soft ionization technique ideal for this type of molecule.[9][10]

Table 4: High-Resolution Mass Spectrometry (HRMS) Data

| Ion | Calculated m/z | Found m/z | Data Source |

|---|

| [M+H]⁺ | 209.1285 | 209.1294 |[2] |

Interpretation: The high-resolution mass spectrum confirms the elemental composition of N-Boc-1,2-phenylenediamine. The experimentally observed mass of the protonated molecule ([M+H]⁺) at m/z 209.1294 is in excellent agreement with the theoretical calculated mass of 209.1285 for the formula C₁₁H₁₇N₂O₂⁺.[2]

Proposed Fragmentation Pathway: In tandem MS (MS/MS), the protonated molecule would be expected to fragment via characteristic pathways for Boc-protected amines. The most common losses involve the entire Boc group or components thereof.

-

Loss of Isobutene: A primary fragmentation route is the loss of isobutene (C₄H₈, 56 Da) to give a protonated carbamic acid intermediate, which would appear at m/z 153.

-

Loss of the Boc Group: Cleavage of the N-C bond can lead to the loss of the entire Boc group radical, but more commonly, loss of the protonated aminobenzene ion at m/z 109 occurs after initial fragmentation.

Experimental Protocol for ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent system, typically methanol or acetonitrile with 0.1% formic acid to promote protonation.[11]

-

Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

ESI Source Parameters:

-

Ionization Mode: Positive ion mode.[9]

-

Capillary Voltage: +3.5 to +4.5 kV.

-

Nebulizing Gas (N₂): Set to an appropriate pressure to ensure a stable spray.

-

Drying Gas (N₂): Set to a temperature (e.g., 250-350 °C) and flow rate sufficient to desolvate the ions.

-

-

Mass Analyzer: Acquire the full scan mass spectrum over a range such as m/z 50-500. For HRMS, a TOF or Orbitrap analyzer is used.

Conclusion

The combination of NMR, IR, and MS provides an unambiguous and comprehensive characterization of N-Boc-1,2-phenylenediamine. The ¹H and ¹³C NMR spectra confirm the molecular skeleton and the specific arrangement of protons and carbons. FTIR spectroscopy validates the presence of key functional groups, notably the amine N-H, carbamate C=O, and aromatic C-H bonds. Finally, high-resolution mass spectrometry confirms the elemental composition with high accuracy. These datasets, protocols, and interpretations serve as a reliable reference for researchers utilizing this important chemical intermediate.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]

- 3. rsc.org [rsc.org]

- 4. books.rsc.org [books.rsc.org]

- 5. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 6. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

The Strategic Selectivity: A Technical Guide to the Mono-Boc Protection of 1,2-Phenylenediamine

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the precise modification of molecular scaffolds is paramount. 1,2-Phenylenediamine, a cornerstone building block, presents a unique challenge and opportunity: its two adjacent nucleophilic amino groups. The ability to selectively protect one of these amines is crucial for sequential functionalization, enabling the construction of complex, high-value molecules such as benzodiazepines, phenazines, and other heterocyclic systems.[1][2] This technical guide provides an in-depth exploration of the mechanism and practical methodologies for achieving selective mono-Boc protection of 1,2-phenylenediamine, a foundational technique for any researcher in the field.

The Challenge of Selectivity with Symmetric Diamines

The direct reaction of 1,2-phenylenediamine with di-tert-butyl dicarbonate (Boc₂O) without careful control of conditions typically results in a statistical mixture of the starting material, the desired mono-protected product, and the di-protected byproduct.[3][4] This lack of selectivity arises from the similar reactivity of the two amino groups on the symmetrical diamine. Consequently, achieving high yields of the mono-protected species necessitates a strategic approach to transiently differentiate the two amine functionalities.

Mechanistic Principles of Mono-Boc Protection

The core of the Boc protection mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of di-tert-butyl dicarbonate.[5] The subsequent collapse of the tetrahedral intermediate results in the formation of the N-Boc protected amine, along with the release of tert-butanol and carbon dioxide.

To achieve mono-protection, the nucleophilicity of one amino group must be temporarily attenuated, directing the reaction preferentially to the other. The most prevalent and effective strategy to accomplish this is through the principle of selective protonation.

The Role of Acid-Mediated In Situ Substrate Deactivation

By introducing one equivalent of a strong acid, such as hydrochloric acid (HCl), prior to the addition of Boc₂O, one of the amino groups of 1,2-phenylenediamine is protonated to form the hydrochloride salt.[6][7][8] This protonated amino group, now bearing a positive charge (-NH₃⁺), is no longer nucleophilic and is effectively "deactivated" towards the electrophilic Boc anhydride. The remaining free amino group (-NH₂) retains its nucleophilicity and is thus the primary site of reaction.

This equilibrium-driven approach is highly effective, leading to a significant enhancement in the yield of the mono-protected product.[6][9] The in situ generation of HCl from reagents like chlorotrimethylsilane (Me₃SiCl) in methanol offers a convenient alternative to handling gaseous HCl.[10]

Experimental Protocols and Methodologies

The following protocols represent robust and scalable methods for the selective mono-Boc protection of 1,2-phenylenediamine.

Protocol 1: Acid-Mediated Protection Using HCl

This is a widely adopted and reliable method for achieving high selectivity.

Step-by-Step Methodology:

-

Dissolution: Dissolve 1,2-phenylenediamine (1.0 eq.) in a suitable solvent such as methanol or a mixture of dioxane and water.

-

Protonation: Cool the solution to 0 °C and add one equivalent of aqueous HCl dropwise with stirring. Allow the mixture to stir for 30 minutes to ensure complete formation of the mono-hydrochloride salt.

-

Boc₂O Addition: To this solution, add di-tert-butyl dicarbonate (1.0-1.1 eq.) either neat or as a solution in the reaction solvent.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, neutralize the reaction mixture with a suitable base (e.g., saturated aqueous sodium bicarbonate) until the pH is approximately 8-9.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure N-Boc-1,2-phenylenediamine.

Protocol 2: Stoichiometric Control in Aprotic Solvents

While generally less selective than the acid-mediated approach, careful control of stoichiometry and reaction conditions can provide reasonable yields of the mono-protected product, particularly in non-polar, aprotic solvents.

Step-by-Step Methodology:

-

Dissolution: Dissolve 1,2-phenylenediamine (1.0 eq.) in a dry aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Slow Addition of Boc₂O: Add a solution of di-tert-butyl dicarbonate (0.8-1.0 eq.) in the same solvent dropwise over a period of 1-2 hours. The slow addition is critical to minimize the formation of the di-protected byproduct.

-

Reaction: Stir the reaction at 0 °C for an additional 2-4 hours, then allow it to warm to room temperature and stir overnight.

-

Work-up and Purification: Concentrate the reaction mixture and purify the residue directly by flash column chromatography.

Data Presentation and Comparative Analysis

The choice of methodology can significantly impact the yield and purity of the desired mono-protected product. The following table summarizes typical outcomes for the mono-Boc protection of diamines under various conditions, which are instructive for the case of 1,2-phenylenediamine.

| Method | Stoichiometry (Diamine:Boc₂O:Acid) | Solvent | Typical Yield of Mono-Protected Product | Reference |

| Acid-Mediated | 1 : 1 : 1 (HCl) | Methanol/Water | 80-95% | [6][7][8] |

| In situ Acid Generation | 1 : 1 : 1 (Me₃SiCl) | Methanol | ~66% | [10] |

| Stoichiometric Control | 1 : 0.8 | Methanol (Flow) | ~45% | [3][4] |

| pH Control | 1 : 1 | 10% aq. Acetic Acid/Dioxane | High Yield (Specific to pKa differences) | [11] |

Visualization of the Mechanism and Workflow

To further elucidate the process, the following diagrams illustrate the key mechanistic pathway and the experimental workflow.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. MRT - Mono-Boc-Protection of Diamines [sigmaaldrich.com]

- 4. MRT - Mono-Boc-Protection of Diamines [sigmaaldrich.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. bioorg.org [bioorg.org]

- 8. researchgate.net [researchgate.net]

- 9. redalyc.org [redalyc.org]

- 10. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 11. A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines [organic-chemistry.org]

An In-depth Technical Guide to the Solubility of Tert-butyl (2-aminophenyl)carbamate in Organic Solvents

Introduction

Tert-butyl (2-aminophenyl)carbamate, also known as N-Boc-1,2-phenylenediamine, is a pivotal intermediate in synthetic organic chemistry. Its unique structure, featuring a Boc-protected amine and a free aniline moiety, makes it a versatile building block in the synthesis of pharmaceuticals, including histone deacetylase (HDAC) inhibitors and anti-tumor agents, as well as in the development of advanced materials.[1] The solubility of this solid compound in organic solvents is a critical parameter for researchers and drug development professionals, directly impacting reaction kinetics, purification strategies, and formulation development.

This technical guide provides a comprehensive analysis of the solubility of this compound. It delves into the theoretical principles governing its solubility based on its molecular structure, offers a qualitative solubility profile, and presents a detailed, field-proven experimental protocol for the quantitative determination of its solubility in various organic solvents. This guide is designed to empower researchers to make informed decisions when utilizing this compound in their synthetic endeavors.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to predicting its solubility behavior.

| Property | Value | Source |

| Chemical Formula | C₁₁H₁₆N₂O₂ | [2] |

| Molecular Weight | 208.26 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 109-114 °C | [4][5] |

| CAS Number | 146651-75-4 | [2] |

The presence of both hydrogen bond donors (the primary amine and the N-H of the carbamate) and acceptors (the carbonyl oxygens of the carbamate) suggests its potential for interaction with a range of solvents.[6] The aromatic ring and the tert-butyl group contribute to its non-polar character.

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For this compound, the key factors influencing its solubility are polarity, hydrogen bonding capacity, and the interplay between its polar and non-polar regions.

The molecule possesses distinct polar and non-polar domains. The primary amino group (-NH₂) and the carbamate functional group (-NHCOO-) are polar and capable of forming hydrogen bonds. Conversely, the benzene ring and the bulky tert-butyl group are non-polar. The overall solubility in a given solvent is a balance between these competing characteristics.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", color="#4285F4", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Caption: Intermolecular interactions influencing the solubility of this compound.

-

In polar protic solvents (e.g., methanol, ethanol): The primary amine and the carbamate group can act as hydrogen bond donors to the solvent's oxygen or nitrogen atoms, while the carbonyl oxygen of the carbamate can act as a hydrogen bond acceptor. These strong interactions promote solubility.

-

In polar aprotic solvents (e.g., DMSO, DMF, acetone): These solvents can accept hydrogen bonds from the solute's -NH groups and engage in dipole-dipole interactions with the polar carbamate moiety, leading to good solubility.

-

In non-polar solvents (e.g., hexane, toluene): The non-polar aromatic ring and the tert-butyl group will have favorable van der Waals interactions with these solvents. However, the energy required to break the hydrogen bonds and crystal lattice energy of the solid solute is not sufficiently compensated by these weaker interactions, resulting in lower solubility.

Qualitative Solubility Profile

Based on its molecular structure and general chemical principles, a qualitative solubility profile can be predicted. Experimental observations confirm that this compound is generally soluble in organic solvents, which aligns with its moderate overall polarity.[3] One source indicates that it is slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[5]

Quantitative Solubility Data

While a comprehensive, publicly available dataset of the quantitative solubility of this compound is limited, the following table is provided as a template for researchers to record their experimentally determined values. The subsequent section details a robust protocol for obtaining this critical data.

| Solvent | Polarity Index | Solubility at 25°C (mg/mL) | Notes |

| Methanol | 5.1 | To be determined | Expected to be a good solvent. |

| Ethanol | 4.3 | To be determined | Expected to be a good solvent. |

| Isopropanol | 3.9 | To be determined | Expected to be a good solvent. |

| Acetone | 5.1 | To be determined | Expected to be a good solvent. |

| Ethyl Acetate | 4.4 | To be determined | Expected to be a moderately good solvent. |

| Dichloromethane | 3.1 | To be determined | Expected to be a good solvent. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | To be determined | A good solvent for many organic compounds. |

| N,N-Dimethylformamide (DMF) | 6.4 | To be determined | Expected to be a good solvent. |

| Toluene | 2.4 | To be determined | Expected to have moderate to low solubility. |

| Hexane | 0.1 | To be determined | Expected to be a poor solvent. |

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Objective: To determine the equilibrium solubility of this compound in various organic solvents at a controlled temperature.

Materials:

-

This compound (purity ≥97%)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Methodology:

dot graph TD { A[Start: Prepare Supersaturated Solution] --> B{Equilibrate at Constant Temperature}; B --> C[Sample and Filter Supernatant]; C --> D[Dilute Sample]; D --> E[Analyze by HPLC or UV-Vis]; E --> F[Calculate Concentration]; F --> G[End: Determine Solubility]; }

Caption: Workflow for the shake-flask solubility determination method.

Step 1: Preparation of a Supersaturated Solution 1.1. Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that the solution reaches saturation. 1.2. Accurately add a known volume of the selected solvent to the vial. 1.3. Seal the vial tightly to prevent solvent evaporation.

Step 2: Equilibration 2.1. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C). 2.2. Agitate the mixtures for a sufficient duration to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can be conducted to determine the optimal equilibration time.

Step 3: Sample Collection and Preparation 3.1. After the equilibration period, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle. 3.2. Carefully withdraw a known volume of the clear supernatant using a syringe. 3.3. Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

Step 4: Quantification 4.1. Accurately weigh the vial containing the filtered saturated solution to determine the mass of the solution. 4.2. Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the compound's melting point. 4.3. Once the solvent is fully evaporated, re-weigh the vial to determine the mass of the dissolved this compound. 4.4. Alternatively, for HPLC or UV-Vis analysis: 4.4.1. Prepare a standard stock solution of this compound of a known concentration in the chosen solvent. 4.4.2. Create a series of calibration standards by serial dilution of the stock solution. 4.4.3. Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve. 4.4.4. Analyze the calibration standards and the diluted sample by HPLC-UV or UV-Vis spectroscopy. 4.4.5. Construct a calibration curve by plotting the analytical response versus the concentration of the standards. 4.4.6. Determine the concentration of the diluted sample from the calibration curve.

Step 5: Calculation of Solubility 5.1. For the gravimetric method:

- Solubility (mg/mL) = (Mass of dissolved solid in mg) / (Volume of solvent in mL) 5.2. For HPLC or UV-Vis analysis:

- Solubility (mg/mL) = (Concentration of diluted sample in mg/mL) x (Dilution factor)

Trustworthiness and Self-Validation:

-

Equilibrium Confirmation: To ensure that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility values should be consistent at the later time points.

-

Triplicate Measurements: Each solubility determination should be performed in triplicate to assess the precision of the method.

-

Purity of Materials: The purity of both the solute and the solvents should be confirmed prior to the experiment, as impurities can significantly affect solubility.

Conclusion

References

- 1. usbio.net [usbio.net]

- 2. TERT-BUTYL N-(2-AMINOPHENYL)CARBAMATE | CAS 146651-75-4 [matrix-fine-chemicals.com]

- 3. CAS 146651-75-4: (2-Amino-Phenyl)-Carbamic Acid Tert-Butyl… [cymitquimica.com]

- 4. This compound | CAS#:146651-75-4 | Chemsrc [chemsrc.com]

- 5. (2-AMINO-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER | 146651-75-4 [chemicalbook.com]

- 6. chemscene.com [chemscene.com]

The Synthetic Versatility of Tert-butyl (2-aminophenyl)carbamate: A Technical Guide for Chemical Researchers

Abstract

Tert-butyl (2-aminophenyl)carbamate, a mono-N-Boc protected derivative of o-phenylenediamine, stands as a cornerstone building block in modern synthetic organic chemistry. Its unique bifunctional nature, with a nucleophilic aniline moiety and a protected amine, allows for a diverse array of selective chemical transformations. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core reactions involving this versatile intermediate. We will delve into its synthesis, explore its pivotal role in the construction of medicinally relevant heterocyclic scaffolds such as benzimidazoles and quinazolinones, and discuss its application in cross-coupling reactions and amide bond formations. This guide emphasizes the mechanistic underpinnings of these transformations, offering field-proven insights and detailed experimental protocols to empower chemists in their synthetic endeavors.

Introduction: The Strategic Importance of this compound

In the landscape of drug discovery and materials science, the precise and controlled synthesis of complex organic molecules is paramount. Aryl diamines are particularly valuable precursors, but their high reactivity often necessitates the use of protecting groups to achieve regioselectivity. This compound (often referred to as N-Boc-o-phenylenediamine) masterfully addresses this challenge.[1] The tert-butyloxycarbonyl (Boc) group masks one of the amino functionalities, rendering it temporarily inert to a wide range of reaction conditions. This allows the free amino group to participate in a variety of chemical transformations, after which the Boc group can be readily removed under acidic conditions to liberate the second amine for further functionalization. This strategic protection makes it an invaluable synthon for the construction of a multitude of complex molecular architectures.[2]

This guide will illuminate the key reactions that underscore the synthetic utility of this compound, providing both the theoretical framework and practical methodologies for its effective use in the laboratory.

Synthesis of this compound

The reliable and scalable synthesis of this compound is the first critical step for its widespread application. A common and efficient method involves the reduction of the readily available tert-butyl (2-nitrophenyl)carbamate.

Synthetic Pathway

The synthesis is typically a two-step process starting from 2-nitroaniline:

-

Boc Protection of 2-Nitroaniline: The amino group of 2-nitroaniline is protected with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base to yield tert-butyl (2-nitrophenyl)carbamate.

-

Reduction of the Nitro Group: The nitro group of tert-butyl (2-nitrophenyl)carbamate is then reduced to an amino group to afford the target compound.

Diagram: Synthesis of this compound

Caption: General synthetic scheme for this compound.

Detailed Experimental Protocol: Synthesis via Nitro Group Reduction

This protocol describes the reduction of tert-butyl (2-nitrophenyl)carbamate using iron powder in the presence of ammonium chloride, a method that is both effective and avoids the need for high-pressure hydrogenation.

Materials:

-

Tert-butyl (2-nitrophenyl)carbamate

-

Iron powder (<325 mesh)

-

Ammonium chloride (NH₄Cl)

-

Ethanol

-

Water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and filter flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add tert-butyl (2-nitrophenyl)carbamate (1.0 eq), ethanol, and water.

-

To this suspension, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the filter cake with ethyl acetate.

-

Combine the filtrate and washings in a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a white to off-white solid.

Key Reactions and Applications

The strategic placement of the Boc protecting group in this compound opens up a vast landscape of synthetic possibilities. The free primary amine can act as a nucleophile in a variety of reactions, while the protected amine remains inert.

Cyclization Reactions: Gateway to Heterocyclic Scaffolds

One of the most powerful applications of this compound is in the synthesis of N-heterocycles, which are ubiquitous in pharmaceuticals and biologically active compounds.

Benzimidazoles are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[3] The condensation of this compound with aldehydes or carboxylic acids provides a straightforward route to 2-substituted benzimidazoles.[4][5]

Diagram: Benzimidazole Synthesis Workflow

Caption: Workflow for the synthesis of 2-substituted benzimidazoles.

Mechanism Insight: The reaction with an aldehyde proceeds through the formation of a Schiff base intermediate, which then undergoes oxidative cyclization. Various oxidizing agents can be employed, or in some cases, air oxidation is sufficient. When using a carboxylic acid, a condensation reaction occurs, often facilitated by a coupling agent or by heating, to form an amide which then cyclizes with the elimination of water.

Experimental Protocol: One-Pot Synthesis of 2-Aryl-1H-benzimidazoles

This protocol describes a one-pot synthesis of 2-aryl-1H-benzimidazoles from this compound and an aromatic aldehyde, followed by in-situ deprotection.

Materials:

-

This compound

-

Aromatic aldehyde (e.g., benzaldehyde)

-

p-Toluenesulfonic acid (p-TsOH)

-

Ethanol

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and the aromatic aldehyde (1.1 eq) in ethanol.

-

Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

-

Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.

-

After completion of the cyclization, cool the reaction mixture and remove the solvent under reduced pressure.

-

Dissolve the crude intermediate in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 1-2 hours until the deprotection is complete (monitored by TLC).

-

Carefully quench the reaction by adding saturated sodium bicarbonate solution until the effervescence ceases.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-1H-benzimidazole.

Quinazolinones are another class of heterocyclic compounds with significant therapeutic applications. This compound can be utilized in their synthesis, for instance, by reaction with isocyanates or through multi-component reactions. Microwave-assisted synthesis has been shown to be particularly effective for the preparation of quinazolinone derivatives, often leading to shorter reaction times and higher yields.[6][7][8][9]

Amide Bond Formation

The free primary amine of this compound readily participates in amide bond formation with carboxylic acids, acyl chlorides, or anhydrides. This reaction is fundamental for the synthesis of a wide range of substituted anilides.

Table 1: Representative Amide Coupling Reactions

| Carboxylic Acid/Acyl Chloride | Coupling Reagent | Base | Solvent | Yield (%) | Reference |

| 4-Fluorobenzoic acid | EDCI/HOBt | DIPEA | DMF | 74 | [10] |

| Dodecanoic acid | EDCI/HOBt | DIPEA | DMF | 73.8 | [10] |

| 2-Iodobenzoic acid | EDCI/HOBt | DIPEA | DMF | 67.9 | [10] |

EDCI = 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, HOBt = Hydroxybenzotriazole, DIPEA = N,N-Diisopropylethylamine, DMF = Dimethylformamide

These N-Boc protected 2-amidoanilines can serve as precursors for further transformations, including cyclization to form other heterocyclic systems or deprotection followed by functionalization of the second amino group.

Cross-Coupling Reactions: Forging New Carbon-Heteroatom and Carbon-Carbon Bonds

The development of palladium-catalyzed cross-coupling reactions has revolutionized organic synthesis. This compound can potentially be employed as a nucleophile in Buchwald-Hartwig amination reactions or as a building block in Suzuki-Miyaura coupling reactions.

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[11] In this reaction, an aryl halide or triflate is coupled with an amine in the presence of a palladium catalyst and a base. The free amino group of this compound can act as the amine component, allowing for the synthesis of N-Boc protected N-aryl-1,2-phenylenediamines.

Diagram: Buchwald-Hartwig Amination Catalytic Cycle

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

The resulting N-aryl-1,2-phenylenediamines are valuable precursors for the synthesis of carbazoles and other fused heterocyclic systems through subsequent intramolecular C-H activation or cyclization reactions.[12][13][14][15]

While less common, this compound could be functionalized with a boronic acid or ester group at the aromatic ring, or alternatively, the amino group could be transformed into a leaving group (e.g., a triflate after diazotization) to participate in Suzuki-Miyaura coupling reactions for the formation of C-C bonds. This would open avenues for the synthesis of substituted biaryl systems containing the versatile 1,2-diaminophenyl moiety.

Deprotection of the Boc Group

A key feature of this compound is the facile removal of the Boc protecting group under acidic conditions. This unmasks the second amino group, making it available for subsequent reactions.

Mechanism of Acidic Boc Deprotection: The deprotection is initiated by protonation of the carbamate carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This is followed by the departure of the stable tert-butyl cation and the formation of a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.

Diagram: Mechanism of Boc Deprotection

Caption: Stepwise mechanism of acid-catalyzed Boc deprotection.

The choice of acid and solvent is crucial and can be tailored to the substrate's sensitivity. Common reagents include TFA in DCM, or HCl in dioxane or methanol.

Conclusion and Future Outlook

This compound is a remarkably versatile and indispensable tool in the arsenal of the modern synthetic chemist. Its ability to undergo a wide array of selective transformations makes it a key intermediate in the synthesis of a diverse range of molecules, from pharmaceuticals to advanced materials. The reactions highlighted in this guide—cyclizations to form benzimidazoles and quinazolinones, amide bond formations, and cross-coupling reactions—are just a snapshot of its synthetic potential.

As the demand for more complex and functionally diverse molecules continues to grow, the strategic application of building blocks like this compound will undoubtedly play an even more critical role. Future research will likely focus on the development of novel, more efficient catalytic systems for its transformations, as well as its application in the synthesis of new classes of bioactive compounds and functional materials. The principles and protocols outlined in this guide provide a solid foundation for researchers to innovate and expand upon the already impressive utility of this powerful synthetic intermediate.

References

- 1. nbinno.com [nbinno.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. iajpr.com [iajpr.com]

- 4. Facile and Efficient One-Pot Green Synthesis of Benzimidazoles Using Oxalic Acid [ijraset.com]

- 5. Facile and efficient one-pot synthesis of benzimidazoles using lanthanum chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 9. Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Carbazole synthesis [organic-chemistry.org]

- 13. Palladium-catalyzed direct synthesis of carbazoles via one-pot N-arylation and oxidative biaryl coupling: synthesis and mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. One-pot synthesis of carbazoles by palladium-catalyzed N-arylation and oxidative coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]

A Technical Guide to Tert-butyl (2-aminophenyl)carbamate: A Linchpin Intermediate in Modern Synthesis

Abstract

In the landscape of synthetic organic chemistry and drug development, the strategic manipulation of functional groups is paramount. Tert-butyl (2-aminophenyl)carbamate, also known as N-Boc-o-phenylenediamine, has emerged as a cornerstone intermediate, prized for its ability to confer regioselectivity in the synthesis of a multitude of heterocyclic scaffolds. This technical guide provides an in-depth exploration of this versatile building block, from its fundamental physicochemical properties and synthesis to its critical role in constructing medicinally relevant molecules. We will dissect the causality behind its synthetic utility, present detailed experimental protocols, and offer field-proven insights into its application, providing researchers and drug development professionals with a comprehensive resource for leveraging this powerful synthetic tool.

Introduction: The Challenge of Regioselectivity in o-Phenylenediamines

o-Phenylenediamine, a seemingly simple aromatic diamine, is a gateway to a vast array of valuable heterocyclic compounds, including benzimidazoles, quinoxalines, and benzodiazepines.[1] These scaffolds are ubiquitous in pharmaceuticals, agrochemicals, and materials science.[2][3] However, the presence of two nucleophilic amino groups of similar reactivity presents a significant synthetic challenge: controlling regioselectivity. Uncontrolled reactions often lead to mixtures of products, including double additions and undesired regioisomers, complicating purification and reducing yields.

This challenge is elegantly overcome by the principle of protecting group chemistry. By selectively "masking" one of the amino groups, the reactivity of the o-phenylenediamine core can be precisely directed. This compound is the embodiment of this strategy. The introduction of the tert-butoxycarbonyl (Boc) group onto one amine sterically and electronically deactivates it, leaving a single, free primary amine poised for selective reaction.[3][4] This guide will illuminate how this mono-protection strategy transforms o-phenylenediamine from a challenging substrate into a predictable and powerful synthetic intermediate.

Physicochemical Properties & Synthesis

This compound is typically a white to off-white solid, soluble in many common organic solvents.[5] The Boc protecting group imparts stability under a range of conditions, yet it can be readily cleaved under acidic conditions (e.g., with trifluoroacetic acid) when desired, a crucial feature for multi-step syntheses.[6]

Standard Synthesis Protocol

A reliable and scalable synthesis involves the reduction of a nitrated precursor. A common method is the reduction of tert-butyl (2-nitrophenyl)carbamate using reagents like hydrazine hydrate in the presence of a catalyst such as iron(III) chloride.[7]

Detailed Protocol: Synthesis of this compound (3) [7]

-

Setup: To a round-bottom flask, add tert-butyl (2-nitrophenyl)carbamate (1.0 eq) and iron(III) chloride (1.0 eq).

-

Solvent: Dissolve the mixture in methanol.

-

Reduction: Add hydrazine hydrate (N₂H₄·H₂O) at room temperature.

-

Reaction: Heat the reaction mixture under reflux for 3 hours, monitoring completion by Thin Layer Chromatography (TLC).

-

Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Basify the residue with a saturated sodium bicarbonate (NaHCO₃) solution.

-

Extraction: Extract the aqueous layer with dichloromethane (DCM). Wash the combined organic layers with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product, which can be further purified by column chromatography if necessary.

This procedure provides the target intermediate in excellent yield and purity, ready for subsequent applications.[7]

The Strategic Advantage: Directing Reactivity

The power of this compound lies in the differential reactivity of its two amino groups. The free -NH₂ group retains its nucleophilic character, while the Boc-protected -NHBoc group is essentially non-reactive under neutral or basic conditions. This differential allows for a host of selective transformations at the free amine position, including:

-

Acylation and Amidation: Forming amide bonds by reacting with carboxylic acids or their derivatives.[7]

-

Condensation Reactions: Reacting with aldehydes and ketones to form imines, which can then cyclize.[8]

-

Alkylation: Selective introduction of alkyl groups.

-

Multicomponent Reactions: Serving as the nucleophilic amine component in complex, one-pot transformations.[9]

This controlled reactivity is the key to building complex molecules with precision, avoiding the formation of isomeric mixtures that plague reactions with unprotected o-phenylenediamine.[10]

Core Applications in Heterocyclic Synthesis

The primary application of this compound is as a precursor to N-heterocycles. The general strategy involves a two-step process: first, reaction at the free amine, followed by deprotection of the Boc group and subsequent cyclization.

Benzimidazole Synthesis

Benzimidazoles are a privileged scaffold in medicinal chemistry. The synthesis typically involves the condensation of this compound with an aldehyde.

Workflow: Synthesis of 2-Substituted Benzimidazoles

-

Condensation: The free amine attacks the carbonyl carbon of an aldehyde, forming a Schiff base (imine) intermediate. This step is often catalyzed by a mild acid.

-

Oxidative Cyclization: The intermediate undergoes intramolecular cyclization. An oxidant (often air, but sometimes reagents like H₂O₂ or hypervalent iodine are added) facilitates the aromatization to the stable benzimidazole ring system.[11]

-

Deprotection (if necessary): The Boc group can be removed before or after cyclization, depending on the desired final product (N-substituted or N-H benzimidazole).

Caption: General workflow for synthesizing 2-substituted benzimidazoles.

Quinoxaline and Benzodiazepine Synthesis

The intermediate is also crucial for synthesizing other fused heterocyclic systems. For example, reaction with α-dicarbonyl compounds can lead to quinoxalines, while reaction with β-unsaturated ketones can yield 1,5-benzodiazepines after cyclization.[12] The principle remains the same: selective initial reaction at the free amine, followed by a ring-closing step.

Case Study in Drug Development: Amide Coupling

Many bioactive molecules contain an amide linkage. This compound is an ideal starting point for synthesizing libraries of N-(2-aminophenyl)benzamides, which have shown promise as anti-inflammatory agents.[7][13]

Detailed Protocol: Amide Coupling Reaction[7]

This protocol describes the synthesis of tert-butyl 2-(substituted benzamido)phenylcarbamates using standard peptide coupling reagents.

Reagents & Equipment:

-

This compound (1.1 eq)

-

Substituted Carboxylic Acid (1.0 eq)

-

EDCI (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) (1.5 eq)

-

HOBt (Hydroxybenzotriazole) (1.5 eq)

-

DIPEA (N,N-Diisopropylethylamine) (1.5 eq)

-

DMF (N,N-Dimethylformamide) as solvent

-

Standard glassware, magnetic stirrer, ice bath

Step-by-Step Procedure:

-

Activation: To a stirred solution of the carboxylic acid in DMF at 0 °C, add DIPEA, EDCI, and HOBt successively. Stir for 15-20 minutes to pre-activate the carboxylic acid.

-

Coupling: Add this compound to the reaction mixture.

-

Reaction: Allow the mixture to warm to room temperature and stir for 3 hours, or until TLC indicates completion of the reaction.

-

Workup: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with saturated NaHCO₃ solution, water, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

This robust protocol allows for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies.[7]

Table 1: Representative Amide Coupling Reactions

| Carboxylic Acid | Coupling Reagents | Product Yield | Reference |

| 4-Fluorobenzoic acid | EDCI, HOBt, DIPEA | 74% | [7] |

| 4-Methylbenzoic acid | EDCI, HOBt, DIPEA | 55.5% | [13] |

Caption: Simplified mechanism of EDCI-mediated amide bond formation.

Troubleshooting and Optimization

-

Incomplete Reaction: If a reaction stalls, gentle heating may be required. Ensure reagents, especially coupling agents, are fresh and anhydrous.

-

Side Reactions: Over-heating or prolonged reaction times can sometimes lead to the cleavage of the Boc group, especially under acidic conditions. Monitor the reaction closely.

-

Purification Challenges: The polarity of the product can be similar to that of the starting material. Careful selection of the solvent system for column chromatography is crucial for obtaining a pure product.

Conclusion and Future Outlook

This compound is more than just a protected diamine; it is a strategic tool that enables chemists to navigate the complexities of regioselectivity. Its utility in constructing heterocycles like benzimidazoles has cemented its role in medicinal chemistry and materials science.[14] As synthetic methodologies continue to advance, the demand for such precisely functionalized building blocks will only grow. Future applications will likely see this intermediate incorporated into more complex multicomponent reactions and automated synthesis platforms, further accelerating the discovery of novel, functional molecules.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Regioselective Radical Arene Amination for the Concise Synthesis of ortho-Phenylenediamines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. CAS 146651-75-4: (2-Amino-Phenyl)-Carbamic Acid Tert-Butyl… [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Applications of ortho-phenylisonitrile and ortho-N-Boc aniline for the two-step preparation of novel bis-heterocyclic chemotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Regioselective Radical Arene Amination for the Concise Synthesis of ortho-Phenylenediamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Benzimidazole synthesis [organic-chemistry.org]

- 12. Regioselective “hydroamination” of alk-3-ynones with non-symmetrical o-phenylenediamines. Synthesis of diversely substituted 3H-1,5-benzodiazepines via (Z)-3-amino-2-alkenones - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Stability of Tert-butyl (2-aminophenyl)carbamate under different conditions

An In-Depth Technical Guide to the Stability of Tert-butyl (2-aminophenyl)carbamate

Abstract

This compound, also known as N-Boc-1,2-phenylenediamine, is a pivotal building block in modern synthetic organic and medicinal chemistry. Its utility stems from the orthogonal nature of its two amine functionalities: a free, nucleophilic aromatic amine and a carbamate-protected amine. This differential protection allows for selective, stepwise functionalization, making it an invaluable intermediate in the synthesis of complex heterocyclic compounds, ligands, and pharmaceutical agents. The success of these synthetic endeavors, however, is critically dependent on the stability of this reagent. This guide provides a comprehensive analysis of the stability of this compound under a range of chemical and physical conditions, offering field-proven insights, detailed analytical protocols, and practical handling recommendations for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of N-Boc-1,2-phenylenediamine

In multi-step synthesis, the ability to selectively modify one functional group in the presence of another is paramount. This compound (Figure 1) is a classic example of a molecule designed for this purpose. The tert-butyloxycarbonyl (Boc) group serves as a robust shield for one of the two amino groups of o-phenylenediamine.

-

The Free Amine (-NH₂): This group retains its nucleophilic character and can participate in a wide array of reactions, including acylation, alkylation, and condensation reactions, which are fundamental in medicinal chemistry.[1]

-

The Protected Amine (-NHBoc): The Boc-carbamate is stable to a broad range of non-acidic reagents, effectively rendering the nitrogen non-nucleophilic and non-basic.[2][3]

This guide delves into the chemical liabilities and stability profile of the molecule, ensuring that chemists can confidently design reaction sequences, select appropriate purification methods, and implement correct storage procedures to maintain the integrity of this crucial reagent.

Foundational Chemistry: The Nature of the Boc Protecting Group

The stability profile of this compound is dominated by the chemistry of the Boc group. This group is prized for its unique combination of stability and controlled lability.

-

Stability: The Boc group is exceptionally stable under basic, nucleophilic, and reductive conditions.[2][3] This resilience allows for a wide variety of chemical transformations to be performed on other parts of the molecule, including the free aniline amine, without compromising the protected group.

-

Lability: The key feature of the Boc group is its susceptibility to cleavage under acidic conditions.[4][5] This deprotection proceeds through a mechanism involving the formation of a highly stable tert-butyl carbocation, which readily eliminates isobutylene and carbon dioxide, regenerating the free amine.[4] This acid-lability provides a simple and high-yielding method for deprotection at a desired stage of a synthetic sequence.

Comprehensive Stability Profile

The integrity of this compound is contingent upon its environment. Understanding its behavior under various stressors is essential for its effective application.

pH-Dependent Stability

The most significant factor governing the stability of this compound is pH.

-

Acidic Conditions (pH < 4): The compound is highly unstable in the presence of strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4][5] The Boc group is rapidly cleaved to unmask the second amino group, yielding o-phenylenediamine. This process is often quantitative and is the standard method for deprotection. The causality lies in the acid-catalyzed E1 elimination mechanism, which is energetically favored due to the formation of the stable tertiary carbocation.[4] Consequently, acidic environments, including acidic chromatography media (e.g., silica gel with acidic eluents), must be avoided if the Boc group is to be preserved.

-

Neutral Conditions (pH ≈ 7): The compound exhibits excellent stability at neutral pH.

-

Basic Conditions (pH > 9): The Boc group is robustly stable under basic conditions, including strong aqueous bases such as sodium hydroxide.[2][3] This orthogonality to base-labile protecting groups (like Fmoc) is a cornerstone of its utility in complex syntheses.[3]

Thermal and Photochemical Stability

-

Thermal Profile: this compound is a solid that is stable at ambient and refrigerated temperatures.[6][7] However, prolonged exposure to high temperatures (e.g., reflux in high-boiling solvents) should be approached with caution, as it may induce slow degradation, particularly if acidic impurities are present.

-

Photostability: As with many aromatic compounds, exposure to ultraviolet (UV) light can be detrimental. Supplier safety data consistently recommends storing the material in a dark place.[6] This precaution is necessary to prevent potential photochemical degradation or side reactions involving the aromatic ring and the free amine.

Chemical Reactivity and Compatibility

The molecule's stability is also defined by its compatibility with common classes of reagents.

-

Oxidizing Agents: The free aniline moiety is highly susceptible to oxidation. Strong oxidizing agents (e.g., KMnO₄, mCPBA) will readily oxidize the free amine and potentially the aromatic ring, leading to complex mixtures and decomposition.[3][8][9]

-

Reducing Agents: The Boc group is notably stable to a wide range of reducing conditions. It is inert to catalytic hydrogenation (e.g., H₂ over Pd/C), which is a key advantage allowing for the selective removal of benzyl (Bn) or carbobenzyloxy (Cbz) groups in its presence.[2] It is also compatible with common hydride reagents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[3][8]

-

Nucleophiles: The carbamate linkage is generally unreactive towards most nucleophiles, a property that contributes to its robustness as a protecting group.[2][3]

The table below summarizes the stability profile.

| Condition/Reagent Class | Stability | Rationale & Commentary |

| Strong Acids (TFA, HCl) | Unstable | Rapid cleavage of the Boc group via a stable tert-butyl cation intermediate.[4][5] |

| Strong Bases (NaOH, KOH) | Stable | The carbamate linkage is resistant to base-catalyzed hydrolysis.[2][3] |

| Catalytic Hydrogenation (H₂/Pd) | Stable | Allows for orthogonal deprotection strategies with groups like Cbz.[2] |

| Hydride Reductants (NaBH₄, LiAlH₄) | Stable | The carbamate is not reduced by standard hydride reagents.[3][8] |

| Strong Oxidants (KMnO₄, mCPBA) | Unstable | The free aniline group and aromatic ring are susceptible to oxidation.[3][8] |

| Elevated Temperature | Generally Stable | Caution advised for prolonged periods, especially with acidic traces. |

| UV Light | Potentially Unstable | Aromatic nature necessitates protection from light to prevent photodegradation.[6] |

Analytical Methodologies for Stability Assessment

To ensure the quality of this compound and to monitor its stability during reactions or storage, robust analytical methods are essential.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for assessing purity and detecting degradation. A reversed-phase method can effectively separate the parent compound from its primary degradation product, o-phenylenediamine, and other impurities.[10][11]

Protocol 1: HPLC Purity Analysis

-

Objective: To quantify the purity of this compound and detect the presence of o-phenylenediamine.

-